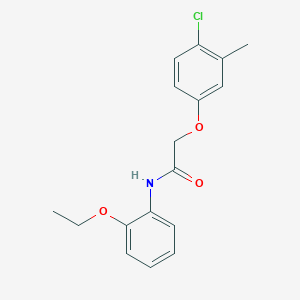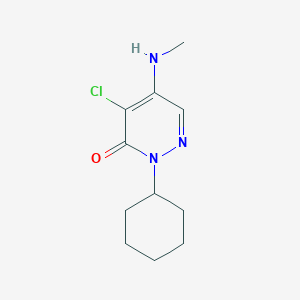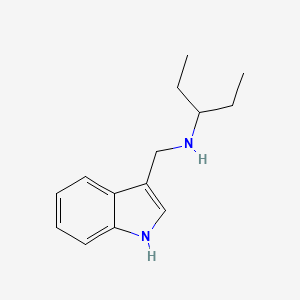![molecular formula C12H15NOS B5697449 4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)
4-[(3-methylphenyl)carbonothioyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methylphenyl)carbonothioyl]morpholine, also known as MMCT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMCT is a heterocyclic compound that contains a morpholine ring and a thioamide group attached to a substituted phenyl ring. In
Aplicaciones Científicas De Investigación
4-[(3-methylphenyl)carbonothioyl]morpholine has been studied for its potential applications in various fields such as organic electronics, catalysis, and medicinal chemistry. 4-[(3-methylphenyl)carbonothioyl]morpholine has been shown to exhibit interesting properties such as fluorescence, electrochemical activity, and catalytic activity. In medicinal chemistry, 4-[(3-methylphenyl)carbonothioyl]morpholine has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 4-[(3-methylphenyl)carbonothioyl]morpholine is not fully understood, but it has been suggested that 4-[(3-methylphenyl)carbonothioyl]morpholine may inhibit cancer cell growth by inducing apoptosis or by inhibiting cell proliferation. 4-[(3-methylphenyl)carbonothioyl]morpholine has also been shown to exhibit antioxidant activity, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-methylphenyl)carbonothioyl]morpholine exhibits low toxicity and is well-tolerated in animal models. 4-[(3-methylphenyl)carbonothioyl]morpholine has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases. 4-[(3-methylphenyl)carbonothioyl]morpholine has also been shown to exhibit antimicrobial activity, which may have potential applications in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(3-methylphenyl)carbonothioyl]morpholine in lab experiments is its low toxicity and high stability. 4-[(3-methylphenyl)carbonothioyl]morpholine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that 4-[(3-methylphenyl)carbonothioyl]morpholine is not yet widely studied, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for 4-[(3-methylphenyl)carbonothioyl]morpholine research. One area of interest is the development of 4-[(3-methylphenyl)carbonothioyl]morpholine-based materials for use in organic electronics. 4-[(3-methylphenyl)carbonothioyl]morpholine has also been studied for its potential as a catalyst in organic reactions. In medicinal chemistry, 4-[(3-methylphenyl)carbonothioyl]morpholine may have potential as an anticancer agent, and more research is needed to understand its mechanism of action and potential side effects. Overall, 4-[(3-methylphenyl)carbonothioyl]morpholine is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
4-[(3-methylphenyl)carbonothioyl]morpholine can be synthesized using a variety of methods, including the reaction of morpholine with 3-methylbenzoyl isothiocyanate in the presence of a base such as triethylamine. Another method involves the reaction of morpholine with 3-methylbenzoyl chloride followed by the addition of ammonium thiocyanate. These methods have been reported to yield 4-[(3-methylphenyl)carbonothioyl]morpholine in good to excellent yields.
Propiedades
IUPAC Name |
(3-methylphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-10-3-2-4-11(9-10)12(15)13-5-7-14-8-6-13/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJBWDMIAAFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)(morpholin-4-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5697379.png)
![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)



![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)





![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
